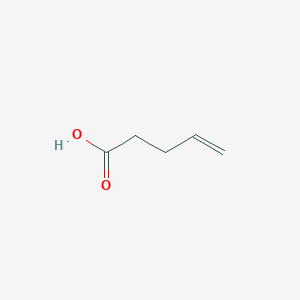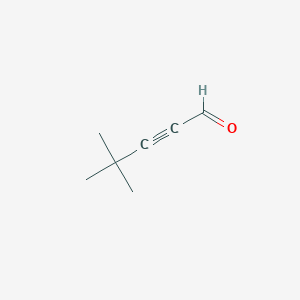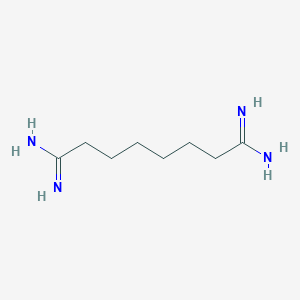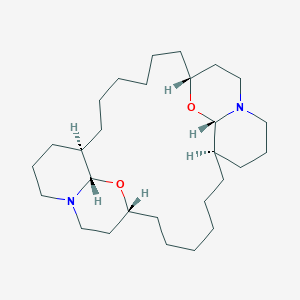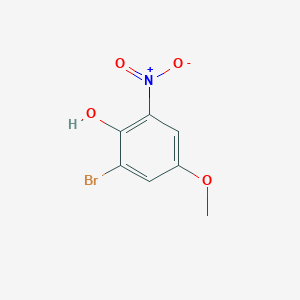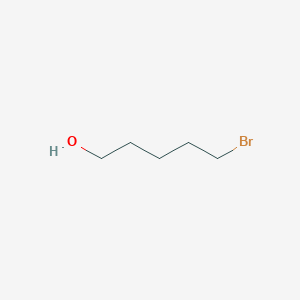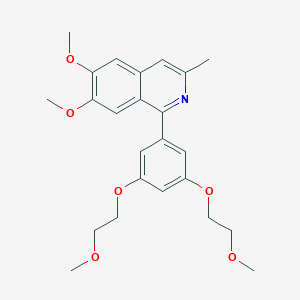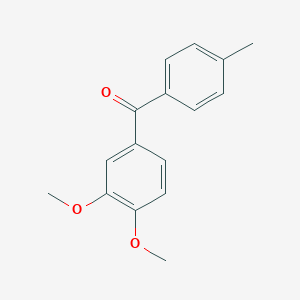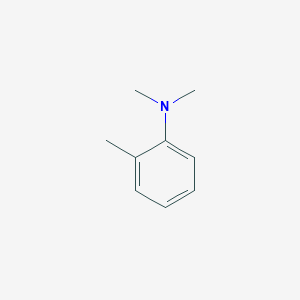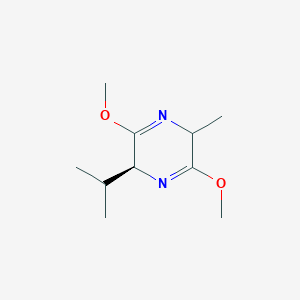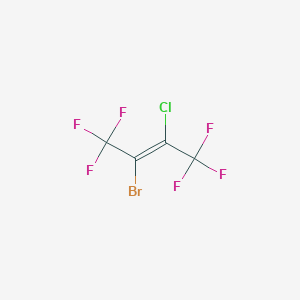
2-Bromo-3-chlorohexafluoro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated butene derivatives is explored in several papers. For instance, paper describes a method for synthesizing 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates, which involves a domino bromo-cyclization and elimination pathway. Similarly, paper outlines the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction, followed by bromination and debrominative decarboxylation. These methods highlight the reactivity of bromine in the synthesis of halogenated butenes, which could be relevant to the synthesis of 2-Bromo-3-chlorohexafluoro-2-butene.
Molecular Structure Analysis
The molecular structure of halogenated butenes can be quite complex due to the presence of multiple substituents. Paper discusses the synthesis of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, which exhibit unusual bridging bonds as revealed by X-ray analysis. Although the specific compound of interest is not mentioned, the analysis of similar compounds can provide insights into the potential structural characteristics of 2-Bromo-3-chlorohexafluoro-2-butene.
Chemical Reactions Analysis
The reactivity of halogenated butenes in various chemical reactions is well-documented. Paper investigates the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which is relevant to understanding the reactivity of bromine in halogenated butenes. Paper describes electrophilic reactions of 2-chloroperfluoro-1,3-butadiene, which undergoes chlorofluorination and bromofluorination at specific positions. This information could be extrapolated to predict the reactivity of 2-Bromo-3-chlorohexafluoro-2-butene in similar electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated butenes are influenced by their molecular structure. Paper provides vibrational assignments for 2-chloro-1-butene and 2-bromo-1-butene, indicating the presence of trans and gauche rotamers. Paper presents a detailed vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene, which includes the computation of various molecular properties such as Mulliken charges and hyperpolarizability. These studies can be used to infer the physical and chemical properties of 2-Bromo-3-chlorohexafluoro-2-butene, such as its vibrational modes and electronic properties.
Aplicaciones Científicas De Investigación
Epoxidation and Polymer Chemistry
One study delves into the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites , resulting in epoxidation accompanied by cleavage of the carbon skeleton at the double bond. This process leads to the formation of polyfluorocarboxylic acid sodium salts as by-products. The synthesized 3-chloro(bromo)-1,2-epoxy-heptafluoro- and 3,4-dichloro-1,2-epoxyhexafluorobutanes were further subjected to isomerization into carbonyl compounds using cesium fluoride or antimony pentafluoride, showcasing their potential in synthesizing complex fluorinated compounds with applications in material science and pharmaceuticals (Zapevalov et al., 2004).
Mechanism for Double-Bond Isomerization
Another study investigated the thermal chemistry of C4 hydrocarbons on Pt(111) , including compounds similar to 2-Bromo-3-chlorohexafluoro-2-butene. This research highlighted mechanisms for hydrogenation, dehydrogenation, and H-D exchange reactions, elucidating the preference for hydrogenation at end carbons and dehydrogenation from inner carbons. This understanding is crucial for chemical synthesis and catalysis, providing insights into the isomerization processes on metal surfaces (Lee & Zaera, 2005).
Organic Synthesis Applications
Research on 1-bromo-3-buten-2-one as a building block in organic synthesis examined its reduction to the corresponding alcohol, reaction with primary amines to give 5-membered-aza-heterocycles, and its reaction with activated methylene compounds. This study showcases the compound's versatility as a precursor in the synthesis of various organic compounds, which could be extrapolated to the applications of 2-Bromo-3-chlorohexafluoro-2-butene in synthesizing novel organic materials (Westerlund et al., 2001).
Fluorination and Cross-Coupling Reactions
The regioselective fluorination of 1-(2,2-Dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride demonstrated high yields and regioselectivities. This process, including the direct fluorination and the subsequent reaction conditions, is critical for the synthesis of halogenated organic compounds, suggesting potential methodologies for the functionalization of 2-Bromo-3-chlorohexafluoro-2-butene (Zhao et al., 2016).
Propiedades
IUPAC Name |
(E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrClF6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDIBYVKNAQTGX-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)(\C(F)(F)F)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrClF6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorohexafluoro-2-butene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

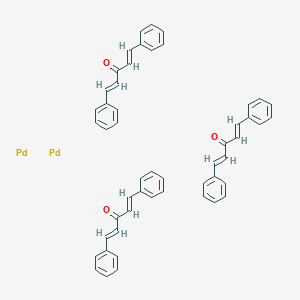
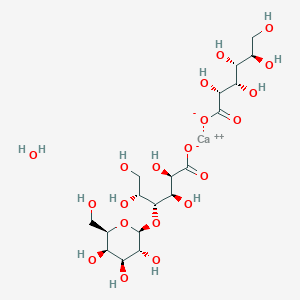
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
